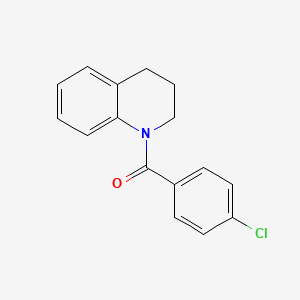
N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as AQ-1, is a synthetic compound with potential applications in scientific research. AQ-1 has been shown to have promising effects on various biological processes, making it an interesting compound for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Evaluation
N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is involved in the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives, which exhibit significant biological activities. A study demonstrated the synthesis of such derivatives through a multi-step reaction procedure, where this compound served as an intermediate. These compounds were evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines, showing remarkable cytotoxic activity, particularly against HeLa cell line, at certain concentrations (Hassanzadeh et al., 2019).
Anticonvulsant Activity Evaluation
Another application of this compound is in the synthesis of 1-benzylsubstituted derivatives for evaluating anticonvulsant activities. The study involved synthesizing these derivatives and testing their affinity to GABAergic biotargets, followed by an estimation of anticonvulsant activity using a PTZ-induced seizures model in mice. Although the synthesized substances did not exhibit significant anticonvulsant activity, the research contributed to understanding the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).
Antihistamine Agents
The compound has also been explored for its potential as an antihistamine agent. In a study, a series of novel derivatives were synthesized by reacting this compound with various amines. These compounds were tested for their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. This research suggests the potential of these derivatives in developing new antihistaminic agents (Alagarsamy et al., 2014).
Antibacterial and Antitumor Agents
This compound is a key intermediate in synthesizing various compounds with potential antibacterial and antitumor activities. Research has shown the synthesis of such compounds and their evaluation against different bacterial strains and tumor cell lines, indicating moderate to good antibacterial activity and considerable antitumor efficacy (Desai et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHHDSZTZXIBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)
![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)
![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)
![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)
![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)
![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)
![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)
![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)
